

Vevorisertib Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vevorisertib

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Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of **Vevorisertib**'s target engagement in cancer cell lines, detailing its mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for assessing its activity.

Core Concepts: Mechanism of Action

Vevorisertib is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT. This binding stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation. **Vevorisertib** effectively inhibits all three AKT isoforms (AKT1, AKT2, and AKT3).

Data Presentation

The following tables summarize the key quantitative data regarding **Vevorisertib**'s binding affinity and inhibitory activity.

Table 1: **Vevorisertib** Biochemical Activity

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
AKT1	Kinase Assay	0.55	1.2	[1]
AKT2	Kinase Assay	0.81	-	[1]
AKT3	Kinase Assay	1.31	-	[1]
AKT1-E17K Mutant	Kinase Assay	-	8.6	[1]

Table 2: **Vevorisertib** Cellular Activity in Selected Cancer Cell Lines

Cell Line	Cancer Type	Key Mutation(s)	Assay Type	IC50/GI50 (μM)	Reference
MDA-MB-453	Breast Cancer	PIK3CA H1047R	Cell Viability	< 1	[2]
NCI-H1650	Lung Cancer	PTEN null	Cell Viability	< 1	[2]
KU-19-19	Bladder Cancer	AKT1 E17K	Cell Viability	< 1	[2]
AN3CA	Endometrial Cancer	PIK3CA	Xenograft Model	-	[2]
Hep3B	Hepatocellular Carcinoma	-	Cell Viability	Not Specified	[3][4]
HepG2	Hepatocellular Carcinoma	-	Cell Viability	Not Specified	[3][4]
HuH7	Hepatocellular Carcinoma	-	Cell Viability	Not Specified	[3][4]
PLC/PRF	Hepatocellular Carcinoma	-	Cell Viability	Not Specified	[3][4]

Note: **Vevorisertib** has shown high potency in a broad panel of cancer cell lines, particularly those with PIK3CA/PIK3R1 mutations, including leukemia, breast, endometrial, and colorectal cancer cell lines.[\[2\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of **Vevorisertib** on the phosphorylation of downstream targets of AKT.

Materials:

- Cancer cell lines (e.g., MDA-MB-453, NCI-H1650, KU-19-19)[\[2\]](#)
- **Vevorisertib** (ARQ 751)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against: p-AKT(S473), p-AKT(T308), total AKT, p-PRAS40(T246), p-GSK3 β (S9), p-FOXO1(T24)/3a(T32), p-AS160(S318), p-BAD(S136), and a loading control (e.g., β -actin or GAPDH)[\[3\]](#)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of **Vevorisertib** (e.g., 0, 0.012, 0.037, 0.11, 0.33, and 1 μ M) for a specified time (e.g., 2 hours).[\[2\]](#)[\[3\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
- Data Analysis: Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Intact cancer cells
- **Vevorisertib**
- PBS and lysis buffer with protease inhibitors
- Equipment for heating samples (e.g., PCR cycler)
- Western blotting or mass spectrometry equipment for detection

Procedure (General Protocol):

- Treatment: Treat intact cells with **Vevorisertib** or vehicle control for a defined period.

- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.
- Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
- Detection: Analyze the amount of soluble AKT in the supernatant by western blotting or other quantitative protein analysis methods. An increase in the amount of soluble AKT at higher temperatures in the **Vevorisertib**-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

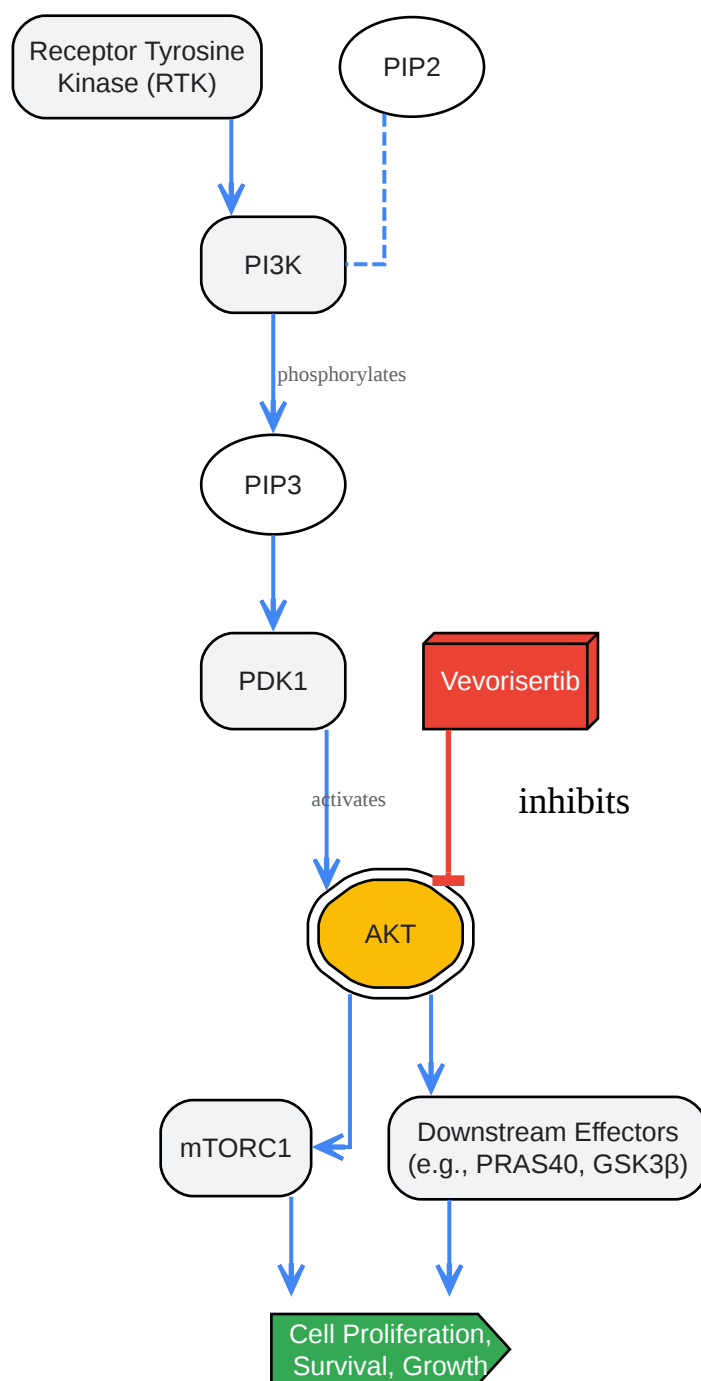
- HEK293T cells (or other suitable cell line)
- Plasmid encoding NanoLuc®-AKT fusion protein
- Transfection reagent
- NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate
- **Vevorisertib**
- Plate reader capable of measuring luminescence at two wavelengths

Procedure (General Protocol):

- **Transfection:** Transfect cells with the NanoLuc®-AKT expression vector and seed them into a multi-well plate.
- **Tracer and Compound Addition:** Add the NanoBRET™ tracer to the cells, followed by the addition of **Vevorisertib** at various concentrations.
- **Substrate Addition and Signal Measurement:** Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.
- **Data Analysis:** Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of **Vevorisertib** indicates target engagement.

Mandatory Visualizations

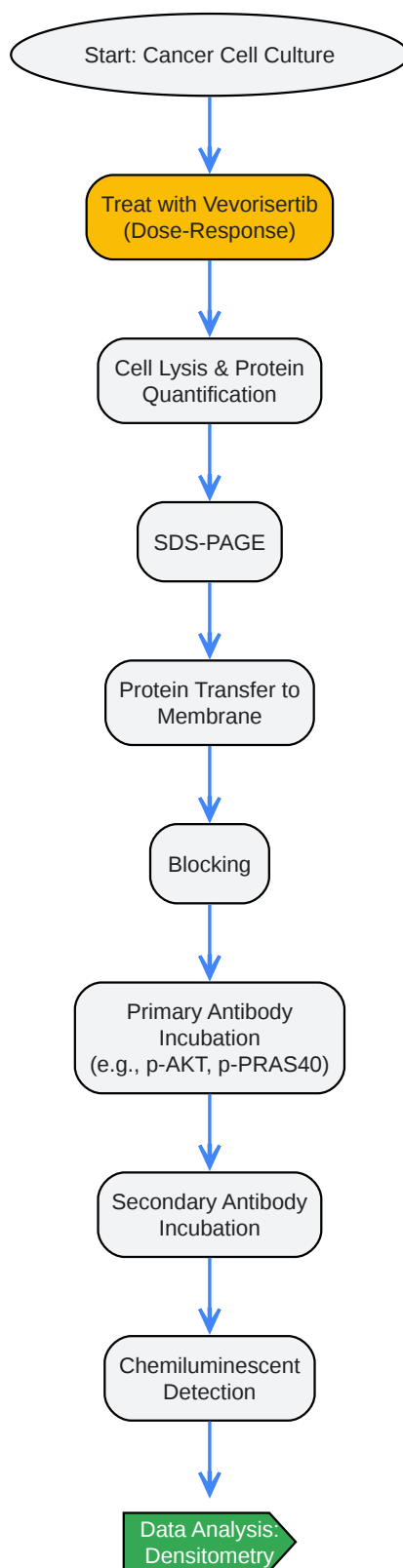
Signaling Pathway



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Caption: **Vevorisertib** inhibits the PI3K/AKT signaling pathway.

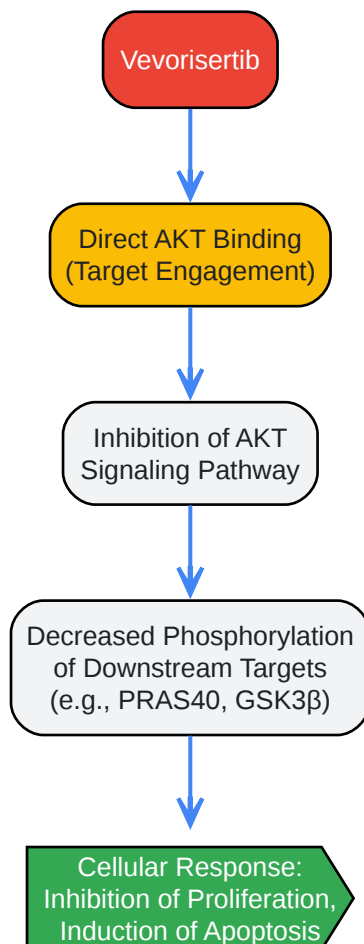
Experimental Workflow: Western Blotting



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Caption: Workflow for analyzing **Vevorisertib**'s effect on signaling.

Logical Relationship: Target Engagement and Cellular Response



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Caption: **Vevorisertib**'s target engagement leads to a cellular response.

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